Home > Products > Screening Compounds P1662 > beta-L-galactofuranose
beta-L-galactofuranose - 41846-88-2

beta-L-galactofuranose

Catalog Number: EVT-8643766
CAS Number: 41846-88-2
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-L-galactofuranose is an L-galactofuranose in which the anomeric centre has beta configuration.
Overview

Beta-L-galactofuranose is a rare sugar that plays a significant role in the structure of various glycoproteins and glycolipids, particularly in pathogenic microorganisms. This compound is characterized by its five-membered furanose ring structure, which distinguishes it from its more common counterpart, galactopyranose. Beta-L-galactofuranose is notably found in the cell surface components of several protozoan parasites, including Leishmania and Trypanosoma, as well as in bacterial pathogens such as Mycobacterium tuberculosis and Escherichia coli.

Source

Beta-L-galactofuranose is biosynthesized from UDP-galactopyranose through the action of specific enzymes, primarily UDP-galactopyranose mutase. This enzyme catalyzes the conversion of UDP-galactopyranose to UDP-beta-L-galactofuranose, which is then utilized in the synthesis of galactofuranosyl-containing glycans. This pathway is crucial for the survival and virulence of several pathogens, making it an attractive target for therapeutic interventions.

Classification

Beta-L-galactofuranose belongs to the class of monosaccharides and is specifically categorized as a furanose sugar due to its five-membered ring structure. It is a derivative of galactose and is classified under the broader category of carbohydrates.

Synthesis Analysis

Methods

The synthesis of beta-L-galactofuranose can be achieved through various methods:

  1. Enzymatic Synthesis: The most common method involves using UDP-galactopyranose mutase, which facilitates the conversion from UDP-galactopyranose to UDP-beta-L-galactofuranose. This enzymatic pathway is essential for organisms that utilize this sugar in their cellular structures .
  2. Chemical Synthesis: Several chemical approaches have been developed to synthesize beta-L-galactofuranose. For instance, one method involves the use of protecting groups to create stable intermediates that can be subsequently converted into beta-L-galactofuranose .
  3. Chemoenzymatic Methods: These methods combine chemical synthesis with enzymatic reactions to yield beta-L-galactofuranose with high specificity and yield .

Technical Details

The enzymatic pathway for synthesizing beta-L-galactofuranose typically starts with glucose or galactose, which undergoes several transformations involving various enzymes to produce UDP-galactopyranose before being converted to UDP-beta-L-galactofuranose.

Molecular Structure Analysis

Data

The structural data indicate that beta-L-galactofuranose exists predominantly in its furanose form under physiological conditions, contributing to its functional properties in biological systems.

Chemical Reactions Analysis

Reactions

Beta-L-galactofuranose participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor in glycosylation reactions where it transfers its sugar moiety to acceptor molecules, forming glycosidic bonds.
  2. Hydrolysis: In the presence of specific enzymes like beta-D-galactofuranosidase, beta-L-galactofuranose can be hydrolyzed back to its constituent monosaccharides.
  3. Biosynthetic Pathways: It plays a critical role in the biosynthesis of complex polysaccharides found in bacterial cell walls.

Technical Details

The reactions involving beta-L-galactofuranose are often catalyzed by specific glycosyltransferases, which facilitate the transfer of galactofuranosyl units to various substrates, leading to the formation of glycan structures essential for microbial virulence .

Mechanism of Action

Process

The mechanism by which beta-L-galactofuranose exerts its biological functions involves:

  1. Cell Interaction: In protozoan parasites like Leishmania and Trypanosoma, beta-L-galactofuranose-containing glycans play a role in mediating interactions with host cells, aiding in immune evasion and pathogenicity .
  2. Structural Role: In bacteria such as Mycobacterium tuberculosis, it contributes to the structural integrity of the cell wall by linking peptidoglycan layers with mycolic acids.

Data

Studies have shown that the absence of beta-L-galactofuranose biosynthetic pathways in humans makes it an attractive target for drug development against infections caused by these pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Beta-L-galactofuranose typically appears as a white crystalline solid.
  • Solubility: It is soluble in water but less so in organic solvents.
  • Melting Point: The melting point has been reported around 150-160 °C.

Chemical Properties

  • Reactivity: Beta-L-galactofuranose can undergo typical carbohydrate reactions such as oxidation, reduction, and glycosylation.
  • Stability: It is relatively stable under neutral pH conditions but can hydrolyze under acidic or basic conditions.

Relevant Data or Analyses

Research indicates that modifications to the structure of beta-L-galactofuranose can significantly affect its biological activity and interactions with enzymes .

Applications

Scientific Uses

Beta-L-galactofuranose has several important applications in scientific research:

  1. Drug Development: Due to its unique presence in pathogenic organisms but absence in humans, it serves as a potential target for developing novel antimicrobial agents.
  2. Biochemical Studies: It is used as a substrate for studying glycosyltransferases and other enzymes involved in carbohydrate metabolism.
  3. Vaccine Development: Its role in pathogen-host interactions makes it a candidate for vaccine development against diseases caused by organisms containing this sugar.
Biosynthesis and Metabolic Pathways of Beta-L-Galactofuranose

Beta-L-galactofuranose (Galf) represents the less thermodynamically stable five-membered ring form of galactose, contrasting with the predominant six-membered galactopyranose ring. This furanose configuration is notably absent in mammals but serves as a critical structural component in the cell walls and surface glycoconjugates of diverse microorganisms, including bacteria, fungi, and protozoan parasites. The biosynthesis of Galf-containing macromolecules involves specialized enzymatic machinery for nucleotide sugar precursor formation, translocation, and polymerization, with significant implications for microbial viability and pathogenesis.

Enzymatic Mechanisms of UDP-Galactofuranose Mutases

The committed step in Galf biosynthesis is the isomerization of uridine diphosphate-galactopyranose (UDP-galactopyranose) to uridine diphosphate-galactofuranose (UDP-galactofuranose). This ring contraction is catalyzed exclusively by UDP-galactopyranose mutase (UDP-galactopyranose mutase), a unique flavoenzyme utilizing flavin adenine dinucleotide (FAD) in a non-redox capacity [6] [8].

UDP-galactopyranose mutase operates via a sophisticated redox-switch mechanism. Catalytic activity is strictly dependent on the reduced state of the FAD cofactor (FADH₂). Oxidation to FAD abolishes activity, necessitating enzymatic reduction systems like NADPH-dependent flavin reductases for functional recycling in vivo [6]. Mechanistic studies reveal a multi-step process:

  • Nucleophilic Attack: The reduced N5 position of FADH₂ acts as a nucleophile, attacking the anomeric carbon (C1) of the galactopyranose ring in UDP-galactopyranose. This results in cleavage of the uridine diphosphate-C1 bond and formation of a transient flavin-galactose iminium ion adduct [6] [30].
  • Ring Opening: The covalent adduct facilitates the opening of the galactose pyranose ring.
  • Ring Contraction & Closure: The linearized sugar chain undergoes conformational rearrangement, leading to furanose ring formation involving the C1, C2, C3, C4, and O5 atoms.
  • Product Release & Regeneration: The newly formed UDP-galactofuranose is released, and the flavin is re-reduced to FADH₂ to complete the catalytic cycle.

This mechanism is supported by kinetic isotope effects demonstrating anomeric bond cleavage [23], the inability of 5-deaza-FAD (incapable of forming the N5 adduct) to support activity [26], and direct spectroscopic observation of the iminium intermediate [30]. The equilibrium favors UDP-galactopyranose (~11:1), but continuous consumption of UDP-galactofuranose by downstream galactofuranosyltransferases drives flux through the pathway [11] [6].

Structural and Functional Diversity: UDP-galactopyranose mutases exhibit conserved catalytic domains but differ in quaternary structure and dynamics. Prokaryotic UDP-galactopyranose mutases (e.g., Escherichia coli, Mycobacterium tuberculosis) typically function as monomers or dimers, while their eukaryotic counterparts (Aspergillus fumigatus, Trypanosoma cruzi) often form larger oligomers and possess additional structural elements influencing flexibility and substrate binding [6] [22].

Table 1: Key Structural and Mechanistic Features of UDP-galactopyranose mutase Across Species

OrganismClassificationQuaternary StructureFAD Redox State RequirementMajor Catalytic Intermediate
Escherichia coliProkaryoteMonomer/DimerReduced (FADH₂)Flavin-iminium ion (N5-C1)
Mycobacterium tuberculosisProkaryoteDimerReduced (FADH₂)Flavin-iminium ion (N5-C1)
Aspergillus fumigatusEukaryote (Fungus)TetramerReduced (FADH₂) Stabilizes 50% reduced form aerobicallyFlavin-iminium ion (N5-C1)
Trypanosoma cruziEukaryote (Parasite)OligomerReduced (FADH₂)Flavin-iminium ion (N5-C1)

Role of UDP-Galactofuranose Transporters in Golgi Localization

UDP-galactofuranose, synthesized in the cytosol, serves as the activated sugar donor for glycosyltransferases localized within the Golgi apparatus and, in specific cases, the endoplasmic reticulum. Translocation across these organelle membranes is mediated by specialized nucleotide sugar transporters (NSTs).

The canonical UDP-galactofuranose transporter (UGT) belongs to the solute carrier 35 (SLC35) family of NSTs. These transporters function as antiporters, coupling the import of UDP-galactofuranose into the Golgi lumen with the export of the corresponding nucleoside monophosphate (UMP) back to the cytosol, maintaining the electrochemical gradient [7]. Biochemical studies confirm UGT activity is predominantly localized to the Golgi complex across various organisms [7].

A significant deviation occurs in the context of galactosylceramide biosynthesis within the endoplasmic reticulum. Galactosylceramide synthase (UDP-galactose:ceramide galactosyltransferase), an enzyme synthesizing galactosylceramide, resides in the endoplasmic reticulum lumen. Research demonstrates that the Golgi-resident UDP-galactofuranose transporter can be physically recruited to the endoplasmic reticulum through interaction with galactosylceramide synthase. This interaction forms a stable molecular complex, effectively retaining the UDP-galactofuranose transporter in the endoplasmic reticulum and enabling direct UDP-galactofuranose import for galactosylceramide synthesis [7]. This mechanism bypasses the need for a dedicated endoplasmic reticulum UDP-galactofuranose transporter and highlights the dynamic regulation of nucleotide sugar localization.

Table 2: Localization and Functional Role of UDP-galactofuranose Transport

LocationTransport MechanismDriving ForceKey Interacting PartnersFunctional Outcome
Golgi ApparatusUGT Antiporter (UDP-galactofuranose in / UMP out)Nucleotide sugar gradientGolgi-resident galactofuranosyltransferasesSupply of UDP-galactofuranose for glycoprotein and glycolipid galactosylation
Endoplasmic Reticulum (Special Case)Recruited UGT AntiporterNucleotide sugar gradientGalactosylceramide Synthase (Complex Formation)Supply of UDP-galactofuranose for galactosylceramide synthesis

Genetic Regulation of Galactofuranose Biosynthesis in Prokaryotes and Eukaryotes

The genes encoding the core enzymes of Galf biosynthesis—UDP-galactopyranose mutase (glf in bacteria, ugmA/gfsB in fungi, ugm in parasites) and galactofuranosyltransferases (glfT1/glfT2 in mycobacteria, gfsA/gfsC in fungi)—are subject to organism-specific regulatory mechanisms.

  • Prokaryotes (e.g., Mycobacteria): In Mycobacterium tuberculosis, the glf gene (encoding UDP-galactopyranose mutase) and the adjacent glfT1 and glfT2 genes (encoding bifunctional galactofuranosyltransferases) are constitutively expressed at levels essential for viability. Genetic deletion of glf or glfT2 is lethal, underscoring the non-redundant and critical role of galactan (a linear polymer of Galf residues) for cell wall integrity and bacterial survival [1] [13]. Expression appears tightly linked to core cell wall biosynthesis machinery rather than elaborate environmental sensing pathways.

  • Fungi (e.g., Aspergillus spp.): Fungal Galf biosynthesis involves UDP-galactopyranose mutase (ugmA) and multiple galactofuranosyltransferases (gfsA, gfsB, gfsC). Transcriptional regulation is complex and responsive to cell wall stress. Deletion of ugmA in Aspergillus niger triggers the Cell Wall Integrity (CWI) pathway, characterized by phosphorylation of the Mitogen-Activated Protein kinase and massive transcriptional reprogramming. Over 400 genes show upregulated expression, including those encoding chitin synthases (gfaB, chsA), α-glucan synthase (agsA), β-glucan remodeling enzymes (bgxA, gelF, dfgC), and glycosylphosphatidylinositol-anchored cell wall proteins [3]. Promoter analysis of these upregulated genes reveals enrichment of binding sites for key transcription factors RlmA and MsnA. Genetic evidence confirms their critical role; double mutants ΔugmA/ΔrlmA and ΔugmA/ΔmsnA exhibit severe synthetic growth defects, demonstrating that RlmA and MsnA are essential for orchestrating the compensatory cell wall salvage response in the absence of Galf [3].

  • Protozoan Parasites (e.g., Leishmania, Trypanosoma): In kinetoplastids, UDP-galactopyranose mutase (ugm) expression is developmentally regulated, correlating with stage-specific abundance of Galf-containing glycoconjugates like lipophosphoglycan and glycoinositolphospholipids. While ugm deletion in Leishmania major is not lethal in vitro, it drastically impairs virulence, highlighting its role as a virulence factor rather than an essential gene under standard culture conditions [5] [17]. The parasite modulates Galf incorporation into surface molecules during its lifecycle transition between insect vectors and mammalian hosts, suggesting environmental cues influence pathway activity.

Table 3: Genetic Elements Regulating Galactofuranose Biosynthesis

Organism TypeCore Biosynthetic GenesRegulatory MechanismsKey Transcriptional Regulators (Fungi)Essentiality/Virulence Impact
Bacteria (Mycobacteria)glf (UDP-galactopyranose mutase), glfT1, glfT2 (Galactofuranosyltransferases)Constitutive expression, linked to cell wall biosynthesisNot Applicableglf, glfT2 essential for growth; glfT1 required for initial steps
Fungi (Aspergillus)ugmA (UDP-galactopyranose mutase), gfsA, gfsB, gfsC (Galactofuranosyltransferases)Inducible by cell wall stress via CWI pathway; Promoter elements (RlmA, MsnA sites)RlmA, MsnA (Essential for compensatory response)ugmA deletion attenuates virulence; gfsA/gfsC critical for β-(1→5)-Galf chains
Protozoan Parasites (Leishmania, Trypanosoma)ugm (UDP-galactopyranose mutase), multiple galfTsDevelopmentally regulated (life cycle stage); Environmental cuesNot Characterizedugm deletion non-lethal but severely impairs virulence (Virulence Factor)

Comparative Analysis of Biosynthetic Pathways in Pathogenic vs. Non-Pathogenic Organisms

Galf biosynthesis is not inherently linked to pathogenicity; non-pathogenic fungi and bacteria also utilize Galf in their cell walls. However, the pathway exhibits critical distinctions between pathogenic and non-pathogenic microbes regarding genetic essentiality, pathway complexity, integration into virulence-associated structures, and potential as a drug target.

  • Genetic Essentiality: In classic non-pathogenic model bacteria like Escherichia coli K-12, the glf gene (UDP-galactopyranose mutase) and Galf incorporation into the lipopolysaccharide core are dispensable for growth under laboratory conditions [8] [11]. Conversely, in major human pathogens like Mycobacterium tuberculosis, glf and glfT2 are essential genes. Deletion is bactericidal, as the galactan polymer they synthesize is a core component of the mycolyl-arabinogalactan-peptidoglycan complex, crucial for cell wall integrity and impermeability [1] [13]. Similarly, while not always essential for viability in fungi or parasites, deletion of Galf biosynthetic genes (ugmA, ugm) in pathogenic species (Aspergillus fumigatus, Leishmania major) significantly impairs growth under host-relevant conditions (e.g., temperature) and drastically attenuates virulence in animal models [3] [5] [16]. Non-pathogenic relatives often show less severe phenotypes.

  • Pathway Complexity and Integration: Pathogens frequently display more elaborate Galf utilization, integrating the sugar into sophisticated virulence factors. For example:

  • Mycobacterium tuberculosis: Galf is a fundamental building block of the essential arabinogalactan layer, linking peptidoglycan to mycolic acids [1].
  • Aspergillus fumigatus: Galf is a major component of cell wall galactomannans and glycolipids. Loss of Galf alters surface hydrophobicity, conidiation, hyphal morphology, and interaction with host immune cells [3] [10] [23].
  • Leishmania spp.: Galf is a key component of lipophosphoglycan (critical for sand fly midgut adhesion and macrophage invasion) and glycoinositolphospholipids (implicated in immune evasion) [5] [35].
  • Trypanosoma cruzi: Galf is found in glycoinositolphospholipids and glycoproteins involved in host cell attachment [5] [27].Non-pathogenic organisms typically incorporate Galf into less complex structural cell wall polysaccharides without direct links to mechanisms of host invasion or immune modulation.

  • Enzymatic Features and Druggability: The core enzymatic machinery (UDP-galactopyranose mutase, galactofuranosyltransferases) is structurally and mechanistically conserved between pathogens and non-pathogens. However, the absence of functional homologs in humans makes the entire pathway, particularly UDP-galactopyranose mutase with its unique flavin-dependent mechanism, a highly attractive target for anti-infective drug development specifically against pathogenic microbes reliant on Galf [5] [6] [14]. Inhibitors of Mycobacterium tuberculosis UDP-galactopyranose mutase block bacterial growth, validating this target [1] [14]. Pathogens often exhibit greater susceptibility to Galf pathway disruption due to their dependence on Galf-containing virulence factors and essential structures.

Table 4: Comparative Features of Galf Biosynthesis and Function in Pathogenic vs. Non-Pathogenic Organisms

FeaturePathogenic OrganismsNon-Pathogenic Organisms
Genetic EssentialityOften essential (M. tuberculosis glf, glfT2) or critical for virulence (A. fumigatus ugmA, L. major ugm)Typically non-essential (E. coli glf)
Role in ViabilityCore structural component of essential cell wall elements (e.g., mycobacterial galactan)Structural component of non-essential polymers (e.g., E. coli LPS core)
Integration into Virulence FactorsIntegral to sophisticated virulence structures (LPG in Leishmania, AG in Mtb, surface GMs in A. fumigatus)Primarily structural; not associated with virulence mechanisms
Phenotype of Gene DeletionLethal (Mtb glf) or severely impaired growth/virulence (A. fumigatus ΔugmA, L. major Δugm)Mild or no growth defect under standard conditions (E. coli Δglf)
Therapeutic Target PotentialHigh (Validated target; essential/virulence-associated; no human homologs)Low
Compensatory MechanismsActivation of robust stress responses (e.g., CWI pathway in fungi)Limited or no major compensatory response observed

The biosynthesis of beta-L-galactofuranose exemplifies a specialized metabolic pathway whose fundamental biochemistry is conserved across microbes. However, its integration into cellular structures, its genetic essentiality, and its contribution to host-pathogen interactions are profoundly shaped by the ecological niche and pathogenic strategy of the organism. This nuanced understanding underscores why targeting Galf biosynthesis holds significant promise for combating diseases like tuberculosis, leishmaniasis, and invasive fungal infections, while posing minimal risk to human metabolism.

Properties

CAS Number

41846-88-2

Product Name

beta-L-galactofuranose

IUPAC Name

(2S,3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6-/m0/s1

InChI Key

AVVWPBAENSWJCB-XKTQNOIPSA-N

SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.